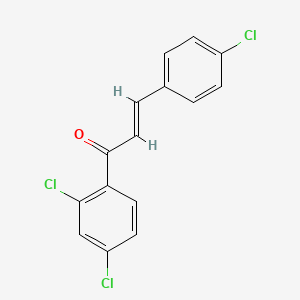

2',4,4'-Trichlorochalcone

Description

2’,4,4’-Trichlorochalcone is a chemical compound belonging to the chalcone family. It is characterized by its yellow crystalline powder form and has the molecular formula C15H9Cl3O. This compound is known for its unique chemical structure and potential therapeutic and industrial applications.

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUDDFHDDNTVBF-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4,4’-Trichlorochalcone typically involves the condensation of 2,4,4’-trichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, followed by recrystallization to obtain the pure product .

Industrial Production Methods: While specific industrial production methods for 2’,4,4’-Trichlorochalcone are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,4,4’-Trichlorochalcone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydrochalcones or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcone derivatives .

Scientific Research Applications

Anticancer Applications

Chalcones, including 2',4,4'-trichlorochalcone, have shown significant potential in cancer therapy. Their mechanisms often involve the induction of apoptosis and cell cycle arrest in various cancer cell lines:

-

Mechanisms of Action :

- Induction of cell cycle arrest in the G2/M phase.

- Activation of caspases leading to apoptosis.

- Disruption of mitochondrial membrane potential.

-

Case Studies :

- A study demonstrated that derivatives of chalcones exhibited notable anticancer effects against human cervical HeLa cells and acute promyelocytic leukemia HL-60 cells. The compound showed IC50 values ranging from 0.89 to 9.63 µg/mL across different cancer types, indicating strong cytotoxicity .

- Another investigation highlighted that modifications to chalcone structures can enhance their antiproliferative activity against triple-negative breast cancer (TNBC), with some derivatives achieving IC50 values between 3.57 and 5.61 µM .

Antimicrobial Activity

2',4,4'-Trichlorochalcone also exhibits promising antimicrobial properties:

- In Vitro Studies :

- Mechanisms :

- The antimicrobial effects are often attributed to the ability of chalcones to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Antioxidant Properties

The antioxidant capabilities of chalcones contribute significantly to their therapeutic potential:

- Experimental Findings :

- Applications in Health :

- The antioxidant properties can be leveraged in formulations aimed at reducing oxidative damage in diseases such as diabetes and cardiovascular disorders.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2’,4,4’-Trichlorochalcone involves its interaction with various molecular targets and pathways. It can disrupt membrane integrity in fungal cells, leading to cell death . The compound’s electrophilic nature allows it to interact with nucleophilic sites in biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Chalcone: The parent compound with a similar structure but without the chlorine substitutions.

2’,4,4’-Trichlorobenzaldehyde: A precursor in the synthesis of 2’,4,4’-Trichlorochalcone.

Dihydrochalcone: A reduced form of chalcone with different biological activities.

Uniqueness: 2’,4,4’-Trichlorochalcone is unique due to its specific chlorine substitutions, which enhance its biological activity and chemical reactivity compared to other chalcones .

Biological Activity

2',4,4'-Trichlorochalcone is a synthetic compound belonging to the chalcone family, known for its diverse biological activities. Chalcones are characterized by their open-chain flavonoid structure, which is pivotal in various pharmacological effects. This article reviews the biological activity of 2',4,4'-Trichlorochalcone, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2',4,4'-Trichlorochalcone can be represented as follows:

This structure includes three chlorine atoms that significantly influence its reactivity and biological interactions.

Biological Activities

2',4,4'-Trichlorochalcone exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that 2',4,4'-Trichlorochalcone possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial in combating oxidative stress and preventing cellular damage. This activity is often measured using assays such as DPPH and ABTS.

- Anticancer Effects : Research indicates that 2',4,4'-Trichlorochalcone can induce apoptosis in cancer cells. It affects various signaling pathways, including the inhibition of the NF-kB pathway, which is often activated in cancer progression.

The biological effects of 2',4,4'-Trichlorochalcone are mediated through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cell survival.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce ROS production, leading to oxidative stress in target cells.

Case Studies

Several studies have explored the biological effects of 2',4,4'-Trichlorochalcone:

- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that treatment with 2',4,4'-Trichlorochalcone resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through caspase activation .

- Antimicrobial Efficacy : Another research article reported that 2',4,4'-Trichlorochalcone exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Data Table: Biological Activities of 2',4,4'-Trichlorochalcone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.